molecular formula C26H35N5S B14084713 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea

Cat. No.: B14084713
M. Wt: 449.7 g/mol
InChI Key: LHDSISASGSUGCB-LXCZEDOCSA-N
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Description

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclohexylamine moiety with a quinoline and a quinuclidine derivative, linked through a thiourea group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyclohexylamine derivative: This step involves the reduction of a suitable precursor, such as a cyclohexanone derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride.

    Quinoline synthesis: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Quinuclidine derivative preparation: The quinuclidine moiety can be synthesized via the hydrogenation of quinoline derivatives or through other suitable methods.

    Thiourea linkage formation: The final step involves the reaction of the cyclohexylamine, quinoline, and quinuclidine derivatives with thiourea under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the quinoline or quinuclidine moieties using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety may yield quinoline N-oxide derivatives, while reduction may produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes, particularly those involving quinoline or quinuclidine derivatives.

    Medicine: The compound’s unique structure may impart pharmacological properties, making it a candidate for drug development, particularly in the areas of antimicrobial or anticancer research.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the quinuclidine and cyclohexylamine groups may modulate the compound’s binding affinity and specificity. The thiourea linkage may also play a role in the compound’s overall activity by influencing its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Quinuclidine derivatives: Compounds such as quinuclidine itself and its derivatives, which have applications in medicinal chemistry.

    Thiourea derivatives: Compounds like thiourea and its analogs, which are used in various chemical and industrial processes.

Uniqueness

1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H35N5S

Molecular Weight

449.7 g/mol

IUPAC Name

1-[(1R,2R)-2-aminocyclohexyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea

InChI

InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32)/t17-,18-,21+,23+,24-,25-/m0/s1

InChI Key

LHDSISASGSUGCB-LXCZEDOCSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=S)N[C@@H]5CCCC[C@H]5N

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N

Origin of Product

United States

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